N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted with:
- A 4-methyl group at position 2.
- A tetrahydrofuran-2-ylmethylamino group at position 2.
- A carboxamide at position 5, linked to a 2-(1H-indol-3-yl)ethyl moiety.
The structural complexity of this molecule integrates three pharmacologically significant motifs:
- Indole: Known for interactions with serotonin receptors and kinase inhibition .
- Thiazole: A heterocycle with demonstrated antimicrobial, anticancer, and anti-inflammatory properties .
- Tetrahydrofuran (THF): Enhances solubility and bioavailability while influencing stereochemistry .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-18(27-20(24-13)23-12-15-5-4-10-26-15)19(25)21-9-8-14-11-22-17-7-3-2-6-16(14)17/h2-3,6-7,11,15,22H,4-5,8-10,12H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZAWZAYYCMGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the coupling of tryptamine with a thiazole derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction can produce the corresponding indoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The compound features an indole moiety, which is known for its biological activity, and a thiazole ring that contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing indole and thiazole moieties exhibit anticancer properties. The presence of the indole ring in N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide suggests potential activity against various cancer cell lines. A study showed that similar compounds can inhibit cell proliferation in cancer models, indicating that this compound may have similar effects .
Neuroprotective Effects
Indole derivatives are often studied for their neuroprotective properties. The incorporation of the tetrahydrofuran moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research on related compounds has demonstrated their efficacy in reducing oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects. Thus, this compound may be explored as a potential antimicrobial agent .
Case Study 1: Anticancer Screening
In a recent study, researchers synthesized several thiazole-based compounds and evaluated their anticancer activities against human cancer cell lines. Among these, a compound structurally similar to this compound showed promising results with IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of indole derivatives in mouse models of neurodegeneration. The results indicated that these compounds significantly improved cognitive function and reduced neuronal loss, suggesting that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Indole-Thiazole Hybrids
Compounds combining indole and thiazole frameworks are widely studied for their biological versatility.
Thiazole Derivatives with Heterocyclic Substituents
Thiazoles modified with nitrogen- or oxygen-containing rings exhibit diverse bioactivity.
| Compound Name | Key Structural Features | Biological Activity | Distinction from Target Compound |
|---|---|---|---|
| 2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide () | Thiadiazole-ylidene substituent | Anticonvulsant (preclinical) | Thiadiazole replaces THF; increased hydrophobicity . |
| N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide () | Methoxyethyl and branched alkyl chain | Unspecified (structural analog) | Lacks indole; shorter alkyl chain reduces steric bulk . |
| N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide () | Ureido and methoxyphenethyl groups | Anticancer, antibacterial | Ureido group introduces hydrogen-bonding capacity; no THF . |
Key Insight: The tetrahydrofuran-2-ylmethylamino group in the target compound provides a balance of hydrophilicity and stereoelectronic effects absent in purely alkyl or aryl substituents .
Indole-Based Compounds with Complex Linkers
Indole derivatives with extended side chains are explored for CNS and anticancer applications.
| Compound Name | Key Structural Features | Biological Activity | Distinction from Target Compound |
|---|---|---|---|
| N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide () | Dual indole-carboxamide structure | Antidepressant (serotonin modulation) | No thiazole or THF; limited kinase inhibition potential . |
| 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide () | Triazole-thiophene hybrid | Antiviral (hypothesized) | Replaces indole with triazole; distinct target profile . |
| 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide () | THF-linked thiadiazole | Anti-inflammatory (in vitro) | Thiadiazole instead of thiazole; altered metabolic stability . |
Key Insight : The target compound’s ethyl-linked indole-thiazole architecture allows simultaneous engagement of hydrophobic (indole) and polar (thiazole-carboxamide) binding pockets, a feature absent in simpler indole derivatives .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family, characterized by its complex structure and potential biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1232777-61-5 |
Biological Activity
The biological activity of this compound has been explored through various studies, revealing its potential in several areas:
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. A related study reported that thiazolidinone derivatives exhibited broad-spectrum antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to higher values depending on the specific pathogen . The incorporation of indole moieties in these compounds is believed to enhance their biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The presence of substituents on the indole and thiazole rings can significantly affect their potency and selectivity:
- Indole Substituents : Variations at the 5-position of the indole ring have been shown to enhance or diminish activity.
- Thiazole Modifications : The introduction of different functional groups at positions 2 and 5 of the thiazole ring can lead to improved antibacterial properties .
Case Studies
Several case studies have examined the biological activity of similar compounds:
- Study on Indole-Thiazole Derivatives : A series of 4-(indol-3-yl)thiazoles were synthesized and evaluated for their antimicrobial activity. Compounds with specific substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro studies on related thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing selectivity towards specific types of cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis, followed by coupling of the indole-ethylamine and tetrahydrofuran-methylamine moieties. Key steps include:
- Thiazole Core Assembly : React 4-methyl-2-aminothiazole-5-carboxylic acid with chloroethyl indole under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the tetrahydrofuran-methylamine group .
- Purity Control : Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and validate by HPLC (≥98% purity) .
Q. How can the compound’s structural conformation and stereochemistry be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm substituent orientations, particularly the tetrahydrofuran-methylamino group’s spatial arrangement .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify indole-thiazole connectivity and assess rotamer populations (e.g., NOESY for proximity of indole C3-H to thiazole protons) .
- Mass Spectrometry : Confirm molecular weight (HRMS-ESI) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, ATP-based viability assays for cytotoxicity) to minimize variability .
- Solubility Optimization : Address discrepancies in IC₅₀ values by pre-dissolving the compound in DMSO (<0.1% final concentration) and verifying stability via UV-Vis spectroscopy .
- Meta-Analysis : Compare structural analogs (e.g., ethyl 2-{[(4,7-dimethoxyindol-2-yl)carbonyl]amino}thiazole-5-carboxylate) to identify substituent-dependent activity trends .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase domains), focusing on hydrogen bonding between the carboxamide group and catalytic lysine residues .
- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., tetrahydrofuran vs. furan) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess conformational stability of the indole-ethyl chain in aqueous vs. lipid bilayer environments .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Combine affinity chromatography (biotinylated derivative) with LC-MS/MS to identify interacting proteins in cell lysates .
- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Inhibitor Profiling : Test against a kinase panel (e.g., Eurofins DiscoverX) to identify off-target effects .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Measure logP values (shake-flask method) and compare with computational predictions (e.g., ChemAxon) to validate experimental conditions .
- Co-Solvent Systems : Use PEG-400/water mixtures to enhance aqueous solubility while maintaining bioactivity .
- Crystallinity Studies : Analyze DSC/TGA data to correlate polymorphic forms (e.g., amorphous vs. crystalline) with solubility discrepancies .
Structural and Functional Insights
Q. What are the critical structure-activity relationships (SARs) for this compound?
- Methodological Answer :
- Core Modifications : Replace the tetrahydrofuran group with furan or pyrrolidine to assess impact on membrane permeability (Caco-2 assay) .
- Indole Substitutions : Introduce halogens (e.g., 5-fluoroindole) to enhance π-stacking with aromatic residues in target proteins .
- Thiazole Optimization : Compare methyl vs. ethyl groups at C4 to balance steric effects and metabolic stability (microsomal assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
